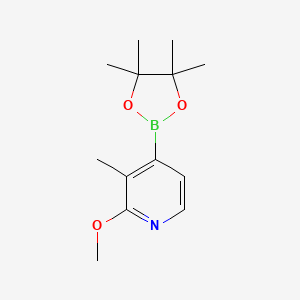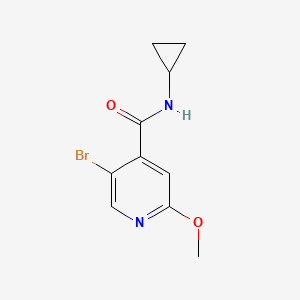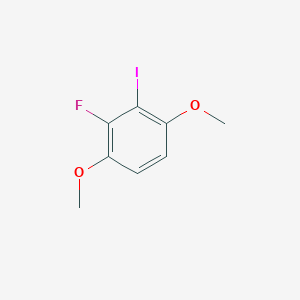
1,4-Dimethoxy-2-fluoro-3-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethoxy-2-fluoro-3-iodobenzene is an aromatic compound with the molecular formula C8H8FIO2 It is characterized by the presence of two methoxy groups, one fluorine atom, and one iodine atom attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-2-fluoro-3-iodobenzene can be synthesized through a series of organic reactions. One common method involves the iodination of 1,4-dimethoxy-2-fluorobenzene. The reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to introduce the iodine atom into the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethoxy-2-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups, which activate the benzene ring towards electrophiles.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated derivatives of the original compound.
Nucleophilic Substitution: Products include compounds where the iodine atom is replaced by other functional groups.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethoxy-2-fluoro-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as an intermediate in the development of diagnostic agents and therapeutic drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,4-dimethoxy-2-fluoro-3-iodobenzene in chemical reactions involves the activation of the benzene ring by the methoxy groups, which increases its reactivity towards electrophiles. The fluorine and iodine atoms can participate in various substitution reactions, allowing for the introduction of different functional groups. The compound’s unique structure enables it to interact with specific molecular targets and pathways, making it valuable in the synthesis of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethoxy-2-fluorobenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1,4-Dimethoxy-3-iodobenzene: Lacks the fluorine atom, affecting its electronic properties and reactivity.
2-Fluoro-3-iodobenzene: Lacks the methoxy groups, resulting in different reactivity and applications.
Uniqueness
1,4-Dimethoxy-2-fluoro-3-iodobenzene is unique due to the combination of methoxy, fluorine, and iodine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making the compound highly versatile in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H8FIO2 |
|---|---|
Molekulargewicht |
282.05 g/mol |
IUPAC-Name |
2-fluoro-3-iodo-1,4-dimethoxybenzene |
InChI |
InChI=1S/C8H8FIO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 |
InChI-Schlüssel |
YGJMRDMPQRDLLH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)OC)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14764897.png)
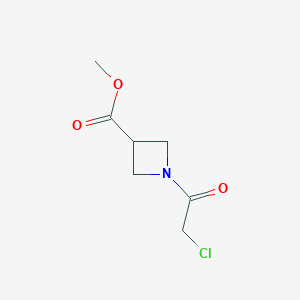
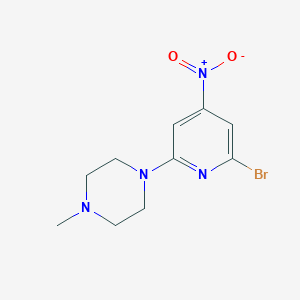
![3-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}piperidine-2,6-dione](/img/structure/B14764912.png)
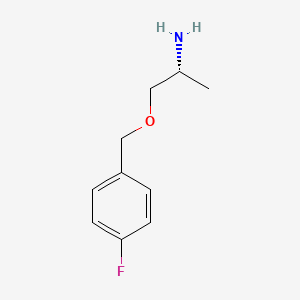
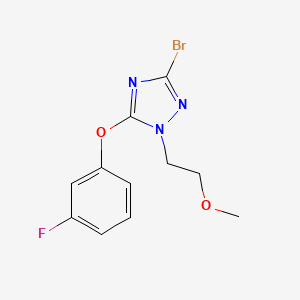
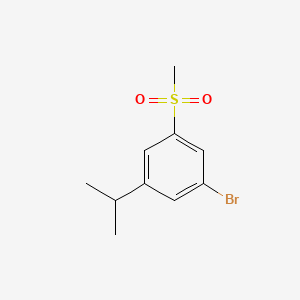
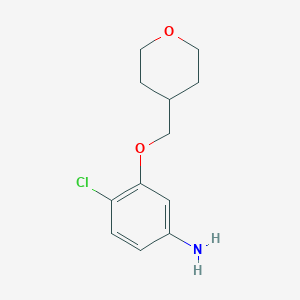
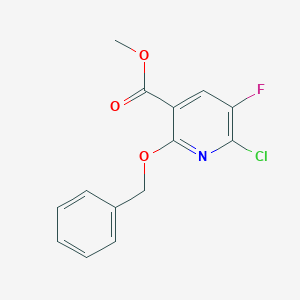
![6-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14764949.png)


